molecular formula C21H17NO5S B14951822 Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B14951822
M. Wt: 395.4 g/mol
InChI Key: LJOFPCFJWXGLCP-UHFFFAOYSA-N
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Description

Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole moiety, a thiophene ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized with the benzodioxole and methylphenyl groups through a series of reactions including acylation, amination, and esterification. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and control systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced .

Scientific Research Applications

Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C21H17NO5S

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 2-(1,3-benzodioxole-5-carbonylamino)-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C21H17NO5S/c1-12-3-5-13(6-4-12)15-10-28-20(18(15)21(24)25-2)22-19(23)14-7-8-16-17(9-14)27-11-26-16/h3-10H,11H2,1-2H3,(H,22,23)

InChI Key

LJOFPCFJWXGLCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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